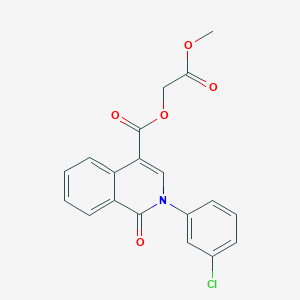
N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly significant due to its broad range of biological activities and its role in the development of various therapeutic agents .
Métodos De Preparación
The synthesis of N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide typically involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot parallel synthesis method is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives. The reaction conditions are generally mild, and the method has a high success rate in parallel synthesis .
Análisis De Reacciones Químicas
N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazines, carboxylic acids, and amidines . The major products formed from these reactions are typically other triazole derivatives, which can be further modified for specific applications .
Aplicaciones Científicas De Investigación
N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of various enzymes, including carbonic anhydrase . This makes it a promising candidate for the development of new therapeutic agents. In industry, it is used in the production of dyes, photographic materials, and corrosion inhibitors .
Mecanismo De Acción
The mechanism of action of N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes. The triazole moiety is known to form strong interactions with the active sites of enzymes, leading to inhibition of their activity . This inhibition can result in various biological effects, depending on the specific enzyme targeted .
Comparación Con Compuestos Similares
N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide is unique due to its specific structure and the presence of the cyclohexyl group. Similar compounds include other 1,2,4-triazole derivatives, such as 1-(benzyl)-1H-1,2,3-triazol-4-yl and 4-(1H-1,2,4-triazol-1-yl) derivatives . These compounds share similar chemical properties but differ in their specific biological activities and applications .
Propiedades
IUPAC Name |
N-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c20-14(12-9-5-2-6-10-12)17-15-16-13(18-19-15)11-7-3-1-4-8-11/h11-12H,1-10H2,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMMSZZYUGBCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NN2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2603409.png)
![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2603412.png)

![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide](/img/structure/B2603415.png)
![N,N-diethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide](/img/structure/B2603418.png)

![3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2603420.png)


![2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2603424.png)
![methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2603425.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2603431.png)
